molecular formula C6H4ClFO2S B148395 4-Fluorobenzenesulfonyl chloride CAS No. 349-88-2

4-Fluorobenzenesulfonyl chloride

Cat. No. B148395
CAS RN: 349-88-2
M. Wt: 194.61 g/mol
InChI Key: BFXHJFKKRGVUMU-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonyl chloride, also known as fosyl chloride, is a compound with a strong electron-withdrawing fluorine atom. This property makes it an excellent activating agent for the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. The activated solid support can be used immediately or preserved for several months without loss of activity, making it useful for therapeutic applications like bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow .

Synthesis Analysis

The synthesis of 4-Fluorobenzenesulfonyl chloride-related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions . Another synthesis route involves a two-step procedure starting from difluoronitrobenzenes, which undergoes regioselective reactions and oxidative cleavage to yield sulfonyl chlorides . An alternative synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is reported using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide .

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzenesulfonyl chloride derivatives can be complex, with the potential for stereogenic properties as seen in cyclotetraphosphazene derivatives. These compounds can exhibit different configurations, such as spiro, ansa, and dispiro forms, which can be characterized by various spectroscopic techniques and crystallography . Additionally, the structure of the fluorobenzene–hydrogen chloride complex has been studied, revealing a π-hydrogen-bonded complex with the HCl positioned above the fluorobenzene ring .

Chemical Reactions Analysis

4-Fluorobenzenesulfonyl chloride is reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups . It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status . Furthermore, fluoroalkylsulfonyl chlorides, including those with a 4-fluorobenzenesulfonyl moiety, are used in atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzenesulfonyl chloride derivatives are influenced by their molecular structure. For example, the presence of the fluorine atom contributes to the electron-withdrawing characteristics of the compound, which is crucial for its reactivity and the formation of stable complexes with proteins . The antimicrobial activities and DNA interactions of cyclotetraphosphazene derivatives with a 4-fluorobenzenesulfonyl moiety have been studied, indicating the biological relevance of these compounds .

Scientific Research Applications

Activating Hydroxyl Groups of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride is an effective agent for covalently attaching biological substances to various solid supports. Its utility is demonstrated in the activation of hydroxyl groups on polymeric carriers like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent forms 4-fluorobenzenesulfonate leaving groups and retains its activity for several months, facilitating the attachment of enzymes, antibodies, and other biologicals with preserved functionality (Chang, Gee, Smith, & Lake, 1992).

Electrostatic Activation of SNAr-Reactivity

The compound is transformed into N-sulfonylpyridinium triflates, enabling SNAr reactions under mild conditions. This reactivity is attributed to the electrostatic effect of the sulfonylonio function, facilitating new pathways for synthesizing pharmaceutically significant substances (Weiss & Pühlhofer, 2001).

Synthesis of 2-Chloro-4-Fluoro-5-Nitrobenzenesulfonyl Chloride

4-Fluorobenzenesulfonyl chloride is utilized in synthesizing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in producing pesticides like herbicidal j7uthiacet-methyl. The synthesis involves multiple steps, including chlorosulfonation, Schiemann reaction, oxychlorination, and nitration (Du, Chen, Zheng, & Xu, 2005).

LC–MS Detection Enhancement

4-Fluorobenzenesulfonyl chloride increases detection responses of estrogens in LC–MS when combined with derivatization techniques. This method is beneficial for diagnosing fetoplacental function, as it allows accurate quantification of estrogens in biological fluids with simple pretreatment procedures (Higashi et al., 2006).

Solid-Phase Synthesis Applications

It serves as a key intermediate in solid-phase synthesis, facilitating the production of diverse privileged scaffolds and undergoing unusual rearrangements. This synthesis approach is significant for creating a variety of chemical structures (Fülöpová & Soural, 2015).

Development of Fluorogenic Probes

The compound aids in creating sensitive fluorogenic probes for detecting substances like captopril and sodium new houttuyfonate. These probes operate based on the removal of the 2,4-dinitrobenzenesulfonyl group, releasing highly fluorescent compounds, crucial for analytical and diagnostic applications (Wang, Yang, & Zhao, 2009; Yang, Wang, Zhao, Qi, & Wu, 2010).

Facilitating Non-Catalytic Synthesis

4-Fluorobenzenesulfonyl chloride plays a role in the non-catalytic synthesis of 1,2,4-benzothiadiazine-1,1-dioxides. Its application depends on factors like the nature of the o-halogen, the electronic character of the benzene ring substituent, and the steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

Analysis of Proteins by Fluorine Nuclear Magnetic Resonance

It modifies protein side chains, facilitating the study of proteins using fluorine NMR. The distinct 19F NMR signals from the modified proteins provide insights into protein conformation and reaction status (Liao & Berlin, 1985).

Safety And Hazards

4-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-fluorobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
Source PubChem
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InChI Key

BFXHJFKKRGVUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClFO2S
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DSSTOX Substance ID

DTXSID3059846
Record name Benzenesulfonyl chloride, 4-fluoro-
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Molecular Weight

194.61 g/mol
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Physical Description

Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS]
Record name 4-Fluorobenzenesulfonyl chloride
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Product Name

4-Fluorobenzenesulfonyl chloride

CAS RN

349-88-2
Record name 4-Fluorobenzenesulfonyl chloride
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Record name 4-Fluorobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-fluoro-
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Record name Benzenesulfonyl chloride, 4-fluoro-
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Record name 4-fluorobenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

The potassium salt of fluorobenzene-2,4-disulfonic acid can be obtained in accordance with the following working procedure: 93.3 ml (1 mol) of fluorobenzene were added dropwise to 200 ml of chlorosulfonic acid over one hour. When the evolution of hydrogen chloride had ceased, the reaction mixture was stirred at room temperature for 2 hours and then poured onto 300 g of ice. It was extracted with chloroform, and the organic phase was washed with 50 ml of water and saturated sodium hydrogen carbonate solution. Distillation of the organic phase in vacuo gave 175 g (90% of theory) of p-FC6H4SO2Cl (boiling point: 86 to 88° C. at 0.1 mbar; melting point: 35 to 38° C.).
Quantity
93.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
YA Chang, A Gee, A Smith, W Lake - Bioconjugate chemistry, 1992 - ACS Publications
4-Fluorobenzenesulfonyl chloride (fosyl chloride), due to the strong electron-withdrawing property of its fluoride atom, is found to be an excellent activating agent for the covalent …
Number of citations: 8 pubs.acs.org
XH Du, S Chen, M Zheng, ZY Xu - Organic preparations and …, 2005 - Taylor & Francis
Finally, the title compound 4 was readily obtained in 96% yield in better than 98% purity by nitration of 3 with 1.0-1.05 equivalent of 95% fuming nitric acid in conc. sulfuric acid (98%) at …
Number of citations: 3 www.tandfonline.com
FG Larkin, RA More O'Ferrall… - Collection of …, 1999 - cccc.uochb.cas.cz
… Fluoren-9-ylmethanol (3.0 g) and dry pyridine (40 ml) were stirred at –6 C, and 4-fluorobenzenesulfonyl chloride (6.0 g) was added slowly. The reaction mixture was stirred at 0 C for 2 h. …
Number of citations: 10 cccc.uochb.cas.cz
S Mao, X Shi, JF Soulé, H Doucet - European Journal of …, 2020 - Wiley Online Library
… 3-(4-Fluorophenyl)benzo[b]thiophene (10):24 4-Fluorobenzenesulfonyl chloride (0.194 g, 1 mmol) and benzothiophene (0.201 g, 1.5 mmol) affords 10 in 60 % (0.137 g) yield. H NMR (…
S Wagner, HJ Breyholz, MP Law, A Faust… - Journal of medicinal …, 2007 - ACS Publications
… The sulfonamide 3a was derived from the commercially available tert-butylester of D-valine hydrochloride 2 and 4-fluorobenzenesulfonyl chloride in the presence of pyridine (yield: 94%)…
Number of citations: 81 pubs.acs.org
HJ Lee, JY Choi, SJ Oh, T Loon-Seng, JB Baek - 2005 - scholarworks.unist.ac.kr
… 4-fluorobenzenesulfonyl chloride could be covalently bonded onto the surface of MWNTs. Direct and uniform functionalization of MWNT could be achieved faster and more effective …
Number of citations: 0 scholarworks.unist.ac.kr
A Nordon, C Meunier, CA McGill… - Applied …, 2002 - journals.sagepub.com
… 4Fluorobenzenesulfonyl chloride is the desired product of the reaction and 4- uorophenyl sulfone is a by-product; the compounds are typically produced in a weight ratio of 4:1. …
Number of citations: 9 journals.sagepub.com
Y Jia, M Li, Y Cao, W Feng, X Li, W Xue… - Drug Design …, 2020 - Taylor & Francis
… The novel benzenesulfonamide-1,2,3-triazole hybrid 7c was synthesized from 4-fluorobenzenesulfonyl chloride, prop-2-yn-1-amine and 1-(azidomethyl)-3-phenoxybenzene. The …
Number of citations: 8 www.tandfonline.com
N Ajioka, Y Suzuki, A Yokoyama, T Yokozawa - Macromolecules, 2007 - ACS Publications
… A polystyrene macroinitiator was first synthesized by the ATRP of styrene in the presence of 4-fluorobenzenesulfonyl chloride (FBS−Cl) as an orthogonal initiator, then the terminal …
Number of citations: 30 pubs.acs.org
Z Naturforsch - znaturforsch.com
4-Fluorobenzenesulfonyl chloride (1) and pentafluorobenzenesulfonyl chloride (2) are transformed into the corresponding N-sulfonylpyridinium triflates 4a-d by treatment with one …
Number of citations: 0 www.znaturforsch.com

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